2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes a methoxy group, a propyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved using reagents such as thionyl chloride and hydrazine hydrate under controlled conditions.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate aldehydes or ketones.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the thiadiazolo[3,2-A]pyrimidine core using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazolo[3,2-A]pyrimidines.
Scientific Research Applications
2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-{5-oxo-2-methyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
- 2-Methoxy-N-{5-oxo-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
- 2-Methoxy-N-{5-oxo-2-butyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
Uniqueness
2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methoxy-N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C16H16N4O3S/c1-3-6-13-19-20-15(22)11(9-17-16(20)24-13)18-14(21)10-7-4-5-8-12(10)23-2/h4-5,7-9H,3,6H2,1-2H3,(H,18,21) |
InChI Key |
MBNBCQZBLNZEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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